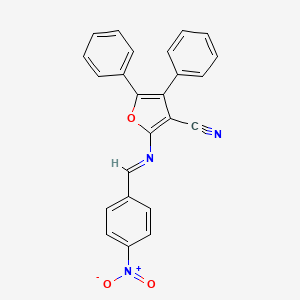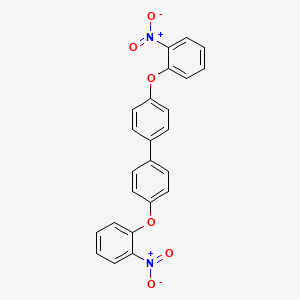
2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile is a Schiff base compound known for its diverse chemical properties and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting biological and chemical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile typically involves the condensation reaction between 4-nitrobenzaldehyde and an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a base like potassium hydroxide to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce different oxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing other complex molecules and can be used in studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby affecting their activity. The compound’s nitro group plays a crucial role in its reactivity, participating in redox reactions that can lead to the formation of reactive oxygen species .
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Nitrobenzylidene)amino)phenol: Another Schiff base with similar structural features and biological activities.
2-((4-Nitrobenzylidene)amino)acetic acid:
Uniqueness
2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile stands out due to its unique furan ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other Schiff bases and contributes to its versatility in various applications.
Propiedades
Número CAS |
18031-67-9 |
|---|---|
Fórmula molecular |
C24H15N3O3 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
2-[(E)-(4-nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H15N3O3/c25-15-21-22(18-7-3-1-4-8-18)23(19-9-5-2-6-10-19)30-24(21)26-16-17-11-13-20(14-12-17)27(28)29/h1-14,16H/b26-16+ |
Clave InChI |
IKQZCHVMMIOODJ-WGOQTCKBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11706185.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706191.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11706194.png)
![(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706206.png)

![2-(4-Bromophenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B11706210.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide](/img/structure/B11706211.png)
![4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11706216.png)


![3-chloro-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11706229.png)
![N-(5-{2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11706232.png)
![ethyl (2E)-2-(2-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11706235.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide](/img/structure/B11706249.png)
